Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin. Pasireotide is a synthetic long-acting cyclic peptide with somatostatin-like activity. Pasireotide activates a broad spectrum of somatostatin receptors, exhibiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. This agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin. Pasireotide is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence. A somatostatin analogue with pharmacologic properties mimicking those of the natural hormone somatostatin; used (as its diaspartate salt) for treatment of Cushing's disease. It has a role as an antineoplastic agent. It is a homodetic cyclic peptide and a peptide hormone. It is a conjugate base of a pasireotide(2+).
Related Compounds
Octreotide
Compound Description: Octreotide is a synthetic octapeptide and a somatostatin analog. It acts primarily as a somatostatin receptor subtype 2 (SST2) agonist, mimicking the inhibitory effects of naturally occurring somatostatin. Octreotide is commonly used to treat acromegaly and neuroendocrine tumors. [, , , , , , , ]
Somatostatin-14
Compound Description: Somatostatin-14 is a naturally occurring cyclic peptide hormone that acts as an inhibitory hormone, regulating the endocrine system and affecting neurotransmission and cell proliferation. [, , ]
Relevance: Somatostatin-14 is the endogenous ligand that Pasireotide and other somatostatin analogs mimic. Pasireotide is designed to have improved pharmacological properties compared to native somatostatin-14, such as increased potency and prolonged duration of action. [, ]
Lanreotide
Compound Description: Lanreotide is another synthetic analog of somatostatin, structurally similar to octreotide. It acts primarily as an SST2 agonist, mimicking the inhibitory effects of somatostatin. Lanreotide is commonly employed in the treatment of acromegaly and neuroendocrine tumors. [, , ]
Relevance: Similar to octreotide, Pasireotide and lanreotide share a common mechanism of action by targeting somatostatin receptors. Both lanreotide and octreotide are considered first-generation somatostatin analogs, while Pasireotide, with its broader receptor binding profile, is categorized as a second-generation analog. [, , ] Studies have indicated that Pasireotide may be more effective than lanreotide in controlling GH and IGF-1 levels in some patients with acromegaly. [, ]
Cabergoline
Compound Description: Cabergoline is a dopamine agonist that acts primarily on dopamine D2 receptors. It is typically used in the treatment of hyperprolactinemia and Parkinson’s disease. [, , ]
Pegvisomant
Compound Description: Pegvisomant is a GH receptor antagonist. It binds to GH receptors, blocking the action of GH. It is used in the treatment of acromegaly when other treatment options, such as surgery or somatostatin analogs, are not effective or suitable. [, ]
Relevance: Pegvisomant and Pasireotide are both used in the treatment of acromegaly but work through different mechanisms. While Pasireotide aims to suppress GH secretion, pegvisomant blocks the action of GH at the receptor level. [, ] They can be used as alternative treatment options depending on the patient’s individual needs and response to treatment. []
Mifepristone
Compound Description: Mifepristone is a glucocorticoid receptor antagonist. It is used in combination with misoprostol for medication abortion. It is also indicated to control hyperglycemia secondary to hypercortisolism in adult patients with endogenous Cushing’s syndrome who have type 2 diabetes mellitus or glucose intolerance and have failed surgery or are not candidates for surgery. []
Relevance: Mifepristone is not structurally related to Pasireotide but is relevant because it offers an alternative approach to managing some aspects of Cushing's syndrome. While Pasireotide targets the pituitary gland to reduce ACTH secretion, mifepristone acts directly on glucocorticoid receptors to block the effects of cortisol. []
Ketoconazole
Compound Description: Ketoconazole is an antifungal medication that also inhibits steroid hormone synthesis. [] It is sometimes used off-label in high doses to manage Cushing's syndrome by suppressing cortisol production.
Relevance: While not structurally similar to Pasireotide, ketoconazole provides another avenue for managing Cushing’s syndrome. Unlike Pasireotide which works on somatostatin receptors to reduce ACTH secretion, ketoconazole directly inhibits cortisol synthesis within the adrenal glands. []
Mitotane
Compound Description: Mitotane is a cytotoxic drug that specifically targets the adrenal cortex, inhibiting steroid hormone synthesis. It is used to treat Cushing's syndrome caused by adrenal tumors. []
Relevance: Mitotane is not structurally related to Pasireotide, but it is relevant because it provides another therapeutic option for managing Cushing's syndrome, particularly when caused by adrenal tumors. Unlike Pasireotide, which primarily acts on pituitary tumors, mitotane directly targets the adrenal glands to reduce cortisol production. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Panthenol exists in two optically active forms, both of which are used in pharmaceutical preparations. Pantothenol, also known as DL-panthenol or bepanthen, belongs to the class of organic compounds known as n-acyl amines. N-acyl amines are compounds containing a fatty acid moiety linked to an amine group through an ester linkage. Pantothenol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Pantothenol has been found in human epidermis tissue, and has also been detected in multiple biofluids, such as saliva and urine. Within the cell, pantothenol is primarily located in the cytoplasm. In humans, pantothenol is involved in pantothenate and CoA biosynthesis pathway.
Pantethine is an organic disulfide that consists of two molecules of pantothenic acid linked by amide bonds to a cysteamine disulfide bridging group. It has a role as a nutraceutical and a coenzyme. It derives from a pantothenic acid. D-Pantethine, also known as pantetina or pantomin, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. D-Pantethine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, D-pantethine is primarily located in the cytoplasm. D-Pantethine can be biosynthesized from pantothenic acid. Pantethine is a naturally occurring compound synthesized in the body from pantothenic acid (vitamin B5) via addition of cysteamine. It consists of two molecules of pantetheine that form a dimer via disufide linkages, and acts as an intermediate in the production of Coenzyme A. Coenzyme A plays an essential role as a cofactor in the metabolism of lipids and carbohydrates including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism. Pantethine is available as a dietary supplement for lowering blood cholesterol and triglycerides.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. (R)-pantolactone is a butan-4-olide that is dihydrofuran-2(3H)-one substituted by a hydroxy group at position 3 and two methyl groups at position 4 (the R-stereoisomer). It has a role as a Saccharomyces cerevisiae metabolite. It derives from a (R)-pantoic acid.
H+/K+ ATPase proton pump inhibitor. Anti-inflammatory. Inhibits hydroxyl radicals and gastric acid secretion. Orally active. Active in vivo and in vitro. Pantoprazole Sodium is the sodium salt form of a substituted benzimidazole with proton pump inhibitor activity. Pantoprazole is a lipophilic, weak base that crosses the parietal cell membrane and enters the acidic parietal cell canaliculus where it becomes protonated, producing the active metabolite sulfenamide, which forms an irreversible covalent bond with two sites of the H+/K+-ATPase enzyme located on the gastric parietal cell, thereby inhibiting both basal and stimulated gastric acid production. Pantoprazole sodium is an organic sodium salt. It has a role as an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor and an anti-ulcer drug. It contains a pantoprazole(1-). 2-pyridinylmethylsulfinylbenzimidazole proton pump inhibitor that is used in the treatment of GASTROESOPHAGEAL REFLUX and PEPTIC ULCER.
D-Pantothenoyl-L-cysteine belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. D-Pantothenoyl-L-cysteine is considered to be a practically insoluble (in water) and relatively neutral molecule. D-Pantothenoyl-L-cysteine can be converted into 4-phosphopantothenoylcysteine through its interaction with the enzyme pantothenate kinase 1. In humans, D-pantothenoyl-L-cysteine is involved in pantothenate and CoA biosynthesis pathway. N-[(R)-pantothenoyl]-L-cysteine is a L-cysteine derivative. It has a role as a mouse metabolite. It is a conjugate acid of a N-[(R)-pantothenoyl]-L-cysteinate.
Pantoprazole is a proton pump inhibitor that inhibits H+/K+-ATPase activity in porcine gastric membrane vesicles with an IC50 value of 6.8 µM. It reduces basal gastric acid secretion in pylorus-ligated rats (ED50 = 1.3 mg/kg) and inhibits mepirizole-induced increases in gastric acid secretion in an anesthetized rat model of gastric fistula (ED50 = 0.8 mg/kg). Pantoprazole inhibits formation of mepirizole-induced duodenal lesions in rats (ED50 = 0.5 mg/kg). Formulations containing pantoprazole have been used in the treatment of gastroesophageal reflux disease (GERD) and hypersecretory conditions, including Zollinger-Ellison Syndrome. Pantoprazole is a substituted benzimidazole and proton pump inhibitor with antacid activity. Pantoprazole is a lipophilic weak base that crosses the parietal cell membrane and enters the acidic parietal cell canaliculus where it becomes protonated, producing the active metabolite sulphenamide, which forms an irreversible covalent bond with two sites of the H+/K+-ATPase enzyme located on the gastric parietal cell, thereby inhibiting both basal and stimulated gastric acid production. Pantoprazole is a proton pump inhibitor (PPI) and a potent inhibitor of gastric acidity which is widely used in the therapy of gastroesophageal reflux and peptic ulcer disease. Pantoprazole therapy is associated with a low rate of transient and asymptomatic serum aminotransferase elevations and is a rare cause of clinically apparent liver injury. Pantoprazole is a member of the class of benzimidazoles that is 1H-benzimidazole substituted by a difluoromethoxy group at position 5 and a [(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl group at position 2. It has a role as an anti-ulcer drug, an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor, a xenobiotic and an environmental contaminant. It is a member of benzimidazoles, a member of pyridines, an aromatic ether, an organofluorine compound and a sulfoxide. It is a conjugate acid of a pantoprazole(1-).